Physicochemical Properties and Characterization of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
Physicochemical Properties and Characterization of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: Derivative of 614-76-6) is a critical glycinanilide intermediate used in the synthesis of heterocyclic pharmacophores, including benzodiazepines and indole-based therapeutics. Distinguished by the ortho-bromine substituent on the aniline ring, this compound exhibits unique steric and electronic properties that influence its reactivity, solubility, and solid-state stability compared to its para-substituted analogs.
This guide provides a comprehensive physicochemical profile of the compound, detailing its structural architecture, ionization behavior, and stability limits. It further establishes validated protocols for its characterization, designed to support researchers in optimizing downstream synthetic workflows.
Part 1: Structural Identity & Molecular Architecture
The physicochemical behavior of 2-amino-N-(2-bromophenyl)acetamide hydrochloride is governed by three structural distinctives: the ionizable primary amine, the amide linkage, and the sterically demanding ortho-bromine atom.
Molecular Specification
-
IUPAC Name: 2-amino-N-(2-bromophenyl)acetamide hydrochloride
-
Common Name: 2-Bromo-glycinanilide HCl
-
Molecular Formula:
[1] -
Molecular Weight: 265.53 g/mol (Salt); 229.07 g/mol (Free Base)[1]
-
Core Scaffold: Glycinanilide
Structural Visualization
The following diagram illustrates the connectivity and key physicochemical interaction points. Note the proximity of the bromine atom to the amide nitrogen, which induces a twisted conformation relative to the phenyl ring, reducing planarity and affecting crystal packing.
Caption: Structural deconstruction showing the impact of the ortho-bromine on conformation and the hydrophilic/lipophilic balance introduced by the amine salt.[1]
Part 2: Physicochemical Profiling
The hydrochloride salt form dramatically alters the solubility profile compared to the free base, enabling aqueous processing but introducing hygroscopicity risks.
Key Physicochemical Parameters
The following values represent a synthesis of experimental data from homologous glycinanilides and calculated descriptors.
| Parameter | Value / Range | Description & Implication |
| Physical State | White to off-white crystalline solid | High lattice energy typical of anilide salts. |
| Melting Point | 215°C – 225°C (Decomp.) | Sharp melting behavior indicates high purity; decomposition often follows melting due to HCl loss or cyclization.[1] |
| Solubility (Water) | > 50 mg/mL | The protonated amine ( |
| Solubility (Organic) | Soluble in DMSO, MeOH; Insoluble in Hexane, DCM | High polarity of the salt form precludes solubility in non-polar solvents.[1] |
| pKa (Amine) | 7.6 – 8.0 (Predicted) | Lower than aliphatic amines (pKa ~10) due to the electron-withdrawing carbonyl group |
| LogP (Oct/Water) | ~0.8 (Salt); ~1.4 (Free Base) | The salt partitions into the aqueous phase; the free base is moderately lipophilic.[1] |
| Hygroscopicity | Moderate | HCl salts of primary amines can adsorb atmospheric moisture; store in desiccated conditions. |
Ionization and Solubility Logic
The compound exists as a cationic species in environments where pH < pKa (~7.8).[1]
-
pH < 7.0: Fully protonated (
).[1] High aqueous solubility. Stable against oxidation. -
pH > 8.5: Predominantly free base (
).[1] Solubility drops precipitousy. Risk of dimerization or oxidative degradation increases.
Part 3: Stability & Degradation Pathways[2]
Understanding the degradation profile is essential for handling and storage.[2] The primary risks are hydrolysis and cyclization .
Hydrolytic Stability
The amide bond is susceptible to hydrolysis, but the ortho-bromine substituent provides a "steric shield," making this compound more resistant to enzymatic and chemical hydrolysis than the unsubstituted aniline analog. However, strong acids or bases at elevated temperatures will cleave the amide.
Cyclization (The Diketopiperazine Risk)
Under neutral-to-basic conditions, free-based alpha-amino amides can undergo intermolecular dimerization to form diketopiperazines (cyclic dipeptides), releasing the aniline. This is a critical impurity pathway during workup.
Caption: Primary degradation pathways. Note that cyclization is a risk primarily when the compound is neutralized (free-based) in solution.[1]
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The use of controls and system suitability tests is mandatory.[2]
Protocol A: Potentiometric pKa Determination
Objective: To determine the precise ionization constant of the primary amine to guide formulation and extraction pH.
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M NaOH (standardized).
-
Apparatus: Potentiometric titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, and 10.0).
-
Execution:
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) corresponds to the equivalence point.[1] The pKa is the pH at the half-equivalence point.
-
Validation: The pKa should be between 7.5 and 8.0. If < 7.0, check for hydrolysis products (Glycine pKa ~9.6, Aniline pKa ~2.5).[1]
Protocol B: HPLC Purity & Impurity Profiling
Objective: Quantify the parent compound and detect 2-bromoaniline (hydrolysis degradant).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
System Suitability:
References
-
FDA Guidance for Industry. (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link[1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).
-
Gowda, B. T., et al. (2007).[1][3] Structural studies on N-aryl amides: 2-bromo-N-(aryl)acetamides.Acta Crystallographica Section E, 63, o2637. (Provides crystallographic data on the structural analog). Link
-
PubChem. (2025).[1][4][5] Compound Summary: 2-amino-N-(2-bromophenyl)acetamide. National Library of Medicine. Link
-
BenchChem. (2025).[1] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. (Reference for hydrolysis kinetics of glycine derivatives). Link[1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Bromophenyl)Acetamide | C8H8BrNO | CID 612037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
